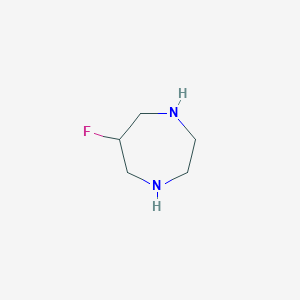

6-Fluoro-1,4-diazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11FN2/c6-5-3-7-1-2-8-4-5/h5,7-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZWIACIXDAZQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(CN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 6-Fluoro-1,4-diazepane from a Ketone Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 6-fluoro-1,4-diazepane, a fluorinated heterocyclic compound with potential applications in medicinal chemistry. The core of this strategy revolves around the intramolecular reductive amination of a linear amino-ketone precursor. This document provides detailed, plausible experimental protocols, summarizes quantitative data in tabular format, and includes visualizations of the synthetic workflow and reaction mechanism to facilitate understanding and replication.

Introduction

Fluorinated organic molecules are of significant interest in drug discovery and development. The introduction of fluorine atoms can profoundly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1][2] The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anxiolytic, anticonvulsant, and antipsychotic agents.[3] The synthesis of novel fluorinated 1,4-diazepane derivatives, such as 6-fluoro-1,4-diazepane, is therefore a compelling objective for the development of new therapeutic agents.

This guide details a robust synthetic strategy centered on the formation of the 1,4-diazepane ring system via an intramolecular reductive amination of a ketone precursor.[4] Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds.[5][6]

Proposed Synthetic Strategy

The proposed synthesis of 6-fluoro-1,4-diazepane proceeds through a multi-step sequence commencing with commercially available starting materials. The key steps involve the construction of a linear N-protected amino-ketone precursor, followed by deprotection and a subsequent intramolecular reductive amination to yield the target heterocyclic compound. Amine protecting groups are crucial for preventing unwanted side reactions during the synthesis of the linear precursor.[7][8]

The overall synthetic workflow is depicted below:

Caption: Proposed synthetic workflow for 6-Fluoro-1,4-diazepane.

Experimental Protocols

The following protocols are proposed for the synthesis of 6-fluoro-1,4-diazepane. These procedures are based on established methodologies for similar transformations.[5][9]

Step 1: Synthesis of tert-butyl (2-((3-fluoro-2-oxopropyl)amino)ethyl)carbamate (Linear Precursor)

-

Reaction Setup: To a solution of N-Boc-1,2-diaminoethane (1.0 eq) in anhydrous acetonitrile (0.5 M) is added potassium carbonate (2.5 eq).

-

Addition of Ketone: 3-bromo-1-fluoropropan-2-one (1.1 eq), dissolved in a minimal amount of anhydrous acetonitrile, is added dropwise to the stirred suspension at room temperature.

-

Reaction: The reaction mixture is stirred at 50 °C for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired N-Boc-protected linear amino-ketone precursor.

Step 2: Synthesis of 6-Fluoro-1,4-diazepane via Deprotection and Intramolecular Reductive Amination

-

Deprotection: The purified linear precursor from Step 1 (1.0 eq) is dissolved in a solution of 4 M HCl in 1,4-dioxane (10 eq) at 0 °C. The mixture is stirred at room temperature for 2-4 hours, with progress monitored by TLC until the starting material is consumed. The solvent is then removed under reduced pressure to yield the crude amine hydrochloride salt.

-

Intramolecular Reductive Amination:

-

The crude amine salt is dissolved in 1,2-dichloroethane (DCE) or methanol (0.2 M).[9]

-

Triethylamine (2.2 eq) is added to neutralize the hydrochloride salt, and the mixture is stirred for 30 minutes at room temperature.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise.[6]

-

The reaction is stirred at room temperature for 18-24 hours. Reaction progress is monitored by LC-MS.

-

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash chromatography or crystallization to yield 6-fluoro-1,4-diazepane.

Data Presentation

The following tables summarize the key reagents and expected (hypothetical) quantitative data for the proposed synthesis.

Table 1: Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Role |

| N-Boc-1,2-diaminoethane | C₇H₁₆N₂O₂ | 176.22 | Starting Material |

| 3-bromo-1-fluoropropan-2-one | C₃H₄BrFO | 154.97 | Starting Material |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base |

| Acetonitrile (anhydrous) | C₂H₃N | 41.05 | Solvent |

| 4 M HCl in 1,4-dioxane | HCl/C₄H₈O₂ | - | Deprotecting Agent |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | Solvent |

| Triethylamine | C₆H₁₅N | 101.19 | Base |

| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | Reducing Agent |

Table 2: Hypothetical Yields and Analytical Data

| Step | Product | Expected Yield (%) | Purity (by LC-MS, %) | ¹H NMR (Expected shifts, ppm) |

| 1 | tert-butyl (2-((3-fluoro-2-oxopropyl)amino)ethyl)carbamate | 65-75 | >95 | δ 5.0-5.2 (d, 2H, -CH₂F), 3.0-3.5 (m, 4H, -CH₂CH₂-), 1.4 (s, 9H, -C(CH₃)₃) |

| 2 | 6-Fluoro-1,4-diazepane | 70-80 | >98 | δ 4.5-4.8 (m, 1H, -CHF-), 2.8-3.2 (m, 8H, ring protons) |

Visualization of the Reaction Mechanism

The mechanism of the intramolecular reductive amination involves the formation of a cyclic iminium ion intermediate, which is then reduced by the hydride reagent.

Caption: Mechanism of intramolecular reductive amination.

Conclusion

This technical guide presents a feasible and detailed synthetic route for 6-fluoro-1,4-diazepane from a ketone precursor. The proposed strategy, employing a key intramolecular reductive amination step, is based on well-established and reliable organic transformations.[4] The provided experimental protocols and data offer a solid foundation for researchers to undertake the synthesis of this and related fluorinated diazepanes. The successful synthesis of such compounds will provide valuable building blocks for the development of novel therapeutics with potentially enhanced pharmacological profiles.

References

- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benthamscience.com [benthamscience.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. gctlc.org [gctlc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Protective Groups [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Mono-fluorinated Diazepanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of mono-fluorinated diazepanes, a class of compounds of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom can profoundly influence a molecule's lipophilicity, metabolic stability, and basicity, thereby affecting its pharmacokinetic and pharmacodynamic profiles. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of metabolic pathways and synthetic workflows.

Core Physicochemical Data

The following tables summarize the available quantitative physicochemical data for several mono-fluorinated diazepanes.

Table 1: Lipophilicity, Aqueous Solubility, and pKa of Selected Mono-fluorinated Diazepanes

| Compound Name | Molecular Formula | LogP | Aqueous Solubility | pKa |

| Fludiazepam | C₁₆H₁₂ClFN₂O | 2.75[1][2] | 14 mg/L (~46.2 µM)[1][2] | 1.89 (Predicted Strongest Basic)[1] |

| Flunitrazepam | C₁₆H₁₂FN₃O₃ | 2.06[3] | 8.58 mg/L (~27.4 µM)[3] | 1.8[4][5] |

| Flurazepam | C₂₁H₂₃ClFN₃O | 3.8[6] | 500 mg/mL (HCl Salt)[6] | 1.9, 8.16[6] |

| Flualprazolam | C₁₇H₁₂ClFN₄ | Not available | Partially soluble in water[7][8] | Not available |

Table 2: Metabolic Stability of Selected Mono-fluorinated Diazepanes

| Compound Name | Key Metabolic Enzyme(s) | Key Metabolite(s) | In Vivo Half-Life (t½) |

| Fludiazepam | Hepatic[2] | Not specified | Not available |

| Flunitrazepam | CYP3A4, CYP2C19[9][10][11] | 7-aminoflunitrazepam, desmethylflunitrazepam, 3-hydroxyflunitrazepam[12] | 18-26 hours[12] |

| Flualprazolam | CYP3A4[13][14] | α-hydroxyflualprazolam, 4-hydroxyflualprazolam[13][14] | 1.70 ± 0.21 hours (in rats)[15] |

| Flurazepam | Not specified | Not specified | Not available |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below.

Lipophilicity (LogP) Determination: Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.

-

Preparation of Phases: Equal volumes of n-octanol and water are pre-saturated with each other by shaking for 24 hours, followed by separation.

-

Sample Preparation: A known concentration of the mono-fluorinated diazepane is dissolved in the aqueous phase.

-

Partitioning: The aqueous solution of the compound is mixed with an equal volume of the pre-saturated n-octanol in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of the diazepane in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

pKa Determination: Potentiometric Titration

The acid dissociation constant (pKa) is determined by monitoring the pH of a solution of the compound as a titrant is added.

-

Sample Preparation: A precise amount of the mono-fluorinated diazepane is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the compound is in its ionized form.

Aqueous Solubility Determination: Kinetic Solubility Assay

Kinetic solubility provides a high-throughput assessment of a compound's solubility.

-

Stock Solution Preparation: A high-concentration stock solution of the mono-fluorinated diazepane is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: A small volume of the DMSO stock solution is added to the wells of a microtiter plate.

-

Solubilization: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to each well, and the plate is shaken for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Precipitate Removal: Any precipitated compound is removed by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined using a detection method such as UV-Vis spectroscopy or LC-MS/MS.

-

Solubility Calculation: The aqueous solubility is reported as the measured concentration of the dissolved compound.

Metabolic Stability Assessment: Human Liver Microsome (HLM) Assay

This in vitro assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.

-

Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the mono-fluorinated diazepane at a known initial concentration.

-

Reaction Initiation: The metabolic reaction is initiated by adding a cofactor solution, typically NADPH.

-

Time-Course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution, such as acetonitrile, which also precipitates the microsomal proteins.

-

Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.

-

LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to quantify the concentration of the mono-fluorinated diazepane at each time point.

-

Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Mandatory Visualizations

Metabolic Pathway of Flualprazolam

The primary metabolic pathway of flualprazolam involves oxidation mediated by the cytochrome P450 enzyme CYP3A4, leading to hydroxylated metabolites.

Caption: CYP3A4-mediated metabolism of flualprazolam.

Generalized Synthetic Workflow for 1,4-Benzodiazepines

The synthesis of 1,4-benzodiazepines, including their mono-fluorinated analogs, often follows a convergent strategy involving the formation of a key aminobenzophenone intermediate followed by cyclization.

Caption: General synthetic route to mono-fluorinated diazepanes.

References

- 1. Human Metabolome Database: Showing metabocard for Fludiazepam (HMDB0015513) [hmdb.ca]

- 2. Fludiazepam | C16H12ClFN2O | CID 3369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Flunitrazepam | C16H12FN3O3 | CID 3380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. swgdrug.org [swgdrug.org]

- 5. FLUNITRAZEPAM CAS#: 1622-62-4 [m.chemicalbook.com]

- 6. Flurazepam | C21H23ClFN3O | CID 3393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalroute.com [chemicalroute.com]

- 8. researchgate.net [researchgate.net]

- 9. Flunitrazepam metabolism by cytochrome P450S 2C19 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Flunitrazepam metabolism by cytochrome P450S 2C19 and 3A4. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Flunitrazepam - Wikipedia [en.wikipedia.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Toxicokinetics and Analytical Toxicology of Flualprazolam: Metabolic Fate, Isozyme Mapping, Human Plasma Concentration and Main Urinary Excretion Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

In-depth Technical Guide: Biological Activity of 6-Fluoro-1,4-Diazepane Derivatives

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Review of the Biological Activity of 6-Fluoro-1,4-Diazepane Derivatives

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of the biological activity of 6-Fluoro-1,4-diazepane derivatives. Extensive searches of the scientific and patent literature have revealed that while the broader class of 1,4-diazepines and fluorinated benzodiazepines are well-documented, specific research on derivatives with a fluorine substitution at the 6-position of the 1,4-diazepane core is limited. This document synthesizes the available information on related compounds to infer the potential biological activities, likely synthetic routes, and structure-activity relationships for this specific chemical scaffold. The primary focus of related research appears to be on central nervous system (CNS) disorders, including psychosis and anxiety, based on the known pharmacology of the parent diazepine nucleus.

Introduction: The 1,4-Diazepane Scaffold and the Role of Fluorine in Medicinal Chemistry

The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, most notably the benzodiazepines. These compounds are well-known for their effects on the central nervous system, where they act as modulators of the GABA-A receptor, leading to anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa. The bioisosteric replacement of a hydrogen atom or a hydroxyl group with fluorine can significantly alter the pharmacological profile of a molecule. Given the prevalence of fluorination in modern drug design, the synthesis and evaluation of 6-Fluoro-1,4-diazepane derivatives represent a logical step in the exploration of novel CNS-active agents.

Postulated Biological Activities and Molecular Targets

Based on the pharmacology of structurally related compounds, 6-Fluoro-1,4-diazepane derivatives are hypothesized to exhibit activity at various CNS targets. The primary areas of investigation for analogous compounds have been in the treatment of psychosis and other neurological disorders.

Antipsychotic Potential via Dopamine and Serotonin Receptor Modulation

Many atypical antipsychotic drugs exert their therapeutic effects through antagonism or partial agonism at dopamine D2 and serotonin 5-HT2A receptors. The 1,4-diazepane scaffold is a common feature in molecules targeting these receptors. It is plausible that 6-Fluoro-1,4-diazepane derivatives could be designed to interact with these receptors. The fluorine atom at the 6-position could influence the conformation of the diazepine ring, potentially altering the affinity and selectivity for different receptor subtypes.

A patent for the related compound, 7-fluoro-8-chloro-5H-dibenzo[b,e][1][2]diazepine, highlights the interest in fluorinated diazepines as potential antipsychotic agents.[2]

dot

Caption: Postulated mechanism of action for antipsychotic activity.

Anxiolytic and Sedative Properties

The classical benzodiazepines, which are structurally related to 1,4-diazepanes, produce their anxiolytic and sedative effects by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. While less common for simple 1,4-diazepanes, this mechanism remains a potential area of activity for novel derivatives.

Structure-Activity Relationships (SAR)

While no specific SAR studies for 6-Fluoro-1,4-diazepane derivatives have been published, some insights can be drawn from related series. In a study of 6-phenyl-4H-pyrrolo[1,2-a][1][2]benzodiazepines, it was found that the substitution of a chlorine atom with a fluorine atom on the 6-phenyl group led to a decrease in CNS activity.[3] This suggests that the electronic and steric properties of the substituent at this position are critical for biological activity, and that fluorine may not always be a favorable substitution.

Synthesis and Physicochemical Properties

Proposed Synthetic Route

A proposed workflow for the synthesis of N-substituted 6-fluoro-1,4-diazepane derivatives is outlined below.

dot

Caption: A plausible synthetic workflow for 6-fluoro-1,4-diazepane derivatives.

Physicochemical Properties

A comparative guide for 6,6-difluoro-1,4-diazepane derivatives and their non-fluorinated analogues provides some insight into the expected physicochemical properties.[4] The introduction of fluorine is expected to increase the molecular weight and may alter properties such as boiling point and density. Spectroscopic characterization would be crucial for structure elucidation, with 19F NMR being a key technique.

Table 1: Comparison of Physicochemical Properties (Hypothetical)

| Property | N-Boc-1,4-diazepane (Non-Fluorinated) | N-Boc-6-fluoro-1,4-diazepane (Fluorinated) |

| Molecular Formula | C10H20N2O2 | C10H19FN2O2 |

| Molecular Weight | 200.28 g/mol | 218.27 g/mol |

| Appearance | Data not available | Data not available |

| Purity | ≥98% | >98% (Expected) |

| Boiling Point | 95-110 °C at 0.5 mmHg | Data not available |

| Density | 1.016 g/mL at 20 °C | Data not available |

Note: Data for the 6-fluoro derivative is hypothetical and extrapolated from related compounds.

Experimental Protocols

As no primary research articles detailing the biological evaluation of 6-Fluoro-1,4-diazepane derivatives were identified, specific experimental protocols cannot be cited. However, standard assays for assessing the potential biological activities mentioned above would include:

-

Receptor Binding Assays: To determine the affinity (Ki) of the compounds for dopamine (D1, D2, D3, D4) and serotonin (e.g., 5-HT1A, 5-HT2A) receptor subtypes. This is typically done using radioligand displacement assays with cell membranes expressing the receptor of interest.

-

Functional Assays: To determine the functional activity (e.g., agonist, antagonist, partial agonist) of the compounds at the target receptors. This could involve measuring second messenger levels (e.g., cAMP) or using reporter gene assays.

-

In Vivo Behavioral Models: For promising compounds, evaluation in animal models of psychosis (e.g., amphetamine-induced hyperlocomotion) or anxiety (e.g., elevated plus maze) would be necessary to establish in vivo efficacy.

Future Directions and Conclusion

The biological activity of 6-Fluoro-1,4-diazepane derivatives remains a largely unexplored area of medicinal chemistry. Based on the known pharmacology of the 1,4-diazepane scaffold and the common use of fluorine in drug design, these compounds represent a promising, yet uncharacterized, class of potential CNS agents.

Future research should focus on the synthesis of a library of 6-Fluoro-1,4-diazepane derivatives with diverse substitutions on the nitrogen atoms. Subsequent screening against a panel of CNS receptors, particularly dopamine and serotonin receptors, would be a critical first step in elucidating their pharmacological profile. The development of detailed structure-activity relationships will be essential for optimizing the potency and selectivity of these compounds and for validating their potential as therapeutic agents.

References

- 1. Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Fluoro-1,4-diazepane as a Bioisostere in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This technical guide explores the potential of 6-fluoro-1,4-diazepane as a bioisostere for the 1,4-diazepane scaffold, a common motif in centrally active agents. While direct experimental data for the mono-fluorinated analog is limited in publicly available literature, this paper will leverage data from the closely related 6,6-difluoro-1,4-diazepane to provide a comprehensive overview of the expected benefits and synthetic considerations. This guide will delve into the impact of fluorination on key drug-like properties, provide detailed experimental protocols for synthesis and relevant biological assays, and visualize key workflows and concepts to aid researchers in harnessing the potential of this unique scaffold.

Introduction: The Role of Fluorine in Bioisosterism

Bioisosterism, the interchange of atoms or groups of atoms that retain similar biological activity, is a fundamental strategy in drug discovery for optimizing lead compounds.[1] Fluorine has emerged as a premier bioisostere for hydrogen due to its small size, high electronegativity, and the strength of the carbon-fluorine bond.[2] The introduction of fluorine can profoundly influence a molecule's:

-

Metabolic Stability: The robust C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.[3]

-

Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby amines, which can be crucial for optimizing target engagement and reducing off-target effects.[2]

-

Lipophilicity (LogP): Fluorination generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[2]

-

Conformation: The introduction of fluorine can induce specific conformational preferences, which may lead to improved binding affinity for the target protein.[4]

-

Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within the target's binding pocket.

The 1,4-diazepane ring is a privileged scaffold found in numerous biologically active compounds, particularly those targeting the central nervous system (CNS).[5][6] The strategic placement of a fluorine atom at the 6-position of this ring system offers a promising avenue for fine-tuning the properties of 1,4-diazepane-containing drug candidates.

Physicochemical Properties: A Comparative Analysis

Table 1: Projected Physicochemical Properties of 6-Fluoro-1,4-diazepane Analogs

| Property | 1,4-Diazepane Analog (Hypothetical) | 6-Fluoro-1,4-diazepane Analog (Projected) | 6,6-Difluoro-1,4-diazepane Analog (Projected)[2] | Rationale for Projected Change |

| pKa | ~9.5 | ~8.5 - 9.0 | 7.5 - 8.0 | The electron-withdrawing fluorine atom will decrease the basicity of the nitrogen atoms. The effect will be less pronounced with a single fluorine. |

| LogP | ~2.0 | ~2.1 - 2.3 | 2.2 - 2.5 | The introduction of fluorine generally increases lipophilicity. |

| Aqueous Solubility | High | High to Moderate | Moderate | Increased lipophilicity typically leads to reduced aqueous solubility. |

| Metabolic Stability | Moderate | Moderate to High | High | Fluorine at the 6-position can block a potential site of metabolism. |

| Cell Permeability (e.g., Caco-2) | Moderate | Moderate to High | High | Increased lipophilicity can enhance passive diffusion across cell membranes. |

Synthesis of 6-Fluoro-1,4-diazepane

A plausible synthetic route to 6-fluoro-1,4-diazepane would likely involve the mono-fluorination of a suitably protected 1,4-diazepan-6-one precursor. While a specific protocol for the mono-fluorinated compound is not detailed in the available literature, a general strategy can be adapted from the synthesis of the di-fluoro analog.

General Synthetic Workflow

Caption: General synthetic workflow for 6-fluoro-1,4-diazepane.

Detailed Experimental Protocol (Hypothetical for Mono-fluorination)

This protocol is a hypothetical adaptation for mono-fluorination based on general procedures for fluorination and the synthesis of related diazepanes.

Step 1: Synthesis of N,N'-di-Boc-1,4-diazepan-6-one This intermediate can be prepared through various literature methods, often starting from commercially available diamines and keto-acids.

Step 2: Mono-fluorination of N,N'-di-Boc-1,4-diazepan-6-one

-

Materials:

-

N,N'-di-Boc-1,4-diazepan-6-one

-

Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (anhydrous)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

To a solution of N,N'-di-Boc-1,4-diazepan-6-one (1.0 eq) in anhydrous acetonitrile under an inert atmosphere, add Selectfluor™ (1.1 eq) in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction time may vary from a few hours to overnight.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N,N'-di-Boc-6-fluoro-1,4-diazepan-6-one.

-

Step 3: Deprotection of N,N'-di-Boc-6-fluoro-1,4-diazepane [1]

-

Materials:

-

N,N'-di-Boc-6-fluoro-1,4-diazepane

-

4M HCl in dioxane or Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the N,N'-di-Boc-6-fluoro-1,4-diazepane in dichloromethane.

-

Add an excess of 4M HCl in dioxane or TFA dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride or trifluoroacetate salt of 6-fluoro-1,4-diazepane.

-

Biological Evaluation: Experimental Protocols

The biological evaluation of compounds containing the 6-fluoro-1,4-diazepane scaffold would depend on the specific therapeutic target. Below are general protocols for assays relevant to CNS drug discovery, where 1,4-diazepanes have shown significant utility.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

-

Materials:

-

Test compound (6-fluoro-1,4-diazepane derivative)

-

Human liver microsomes (HLM)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Control compound (e.g., a compound with known metabolic stability)

-

-

Procedure:

-

Pre-incubate the test compound and control compound with HLM in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

Caption: Workflow for in vitro metabolic stability assay.

Caco-2 Permeability Assay

This assay is used to predict intestinal permeability and oral absorption of a drug candidate.

-

Materials:

-

Caco-2 cells cultured on permeable supports (e.g., Transwell® plates)

-

Test compound

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Control compounds (e.g., high and low permeability standards)

-

-

Procedure:

-

Wash the Caco-2 cell monolayers with transport buffer.

-

Add the test compound and control compounds to the apical (A) side of the Transwell® plate.

-

At various time points, collect samples from the basolateral (B) side.

-

Analyze the concentration of the compounds in the apical and basolateral samples by LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) for the A-to-B transport.

-

Signaling Pathways and Therapeutic Applications

The 1,4-diazepane scaffold is a key component of many CNS-active drugs, including benzodiazepines which modulate the GABA-A receptor.[6] The introduction of a fluorine atom could be explored to develop novel modulators of this and other CNS targets with improved pharmacokinetic profiles. For instance, the related 6,6-difluoro-1,4-diazepane has been investigated as a fragment for the inhibition of Beta-secretase 1 (BACE1), a key target in Alzheimer's disease.[7]

Caption: Role of 6-fluoro-1,4-diazepane in the drug discovery process.

Conclusion

The 6-fluoro-1,4-diazepane scaffold represents a compelling, yet underexplored, motif for medicinal chemists. Based on the well-established principles of fluorine chemistry and data from the analogous 6,6-difluoro-1,4-diazepane, mono-fluorination at the 6-position is anticipated to confer advantageous properties, including enhanced metabolic stability and modulated basicity, which are critical for optimizing drug candidates. While further research is needed to fully elucidate the specific properties and applications of this scaffold, this technical guide provides a foundational understanding and practical protocols to encourage its exploration in drug discovery programs. The strategic application of 6-fluoro-1,4-diazepane as a bioisostere holds significant promise for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Relating Conformational Equilibria to Conformer‐Specific Lipophilicities: New Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. jyoungpharm.org [jyoungpharm.org]

The Impact of Mono-fluorination on Diazepane pKa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the effects of mono-fluorination on the acid dissociation constant (pKa) of the diazepane core structure. In medicinal chemistry, the strategic introduction of fluorine atoms is a common tactic to modulate the physicochemical properties of drug candidates, including their basicity, which can significantly influence their absorption, distribution, metabolism, and excretion (ADME) profile. This document summarizes the predicted quantitative impact of mono-fluorination on diazepane pKa, details the experimental protocols for its determination, and provides visualizations of the underlying chemical principles and experimental workflows.

Quantitative Data Summary: Predicted pKa Values

1,4-Diazepane is a diamine with two distinct pKa values. The pKa values for homopiperazine are approximately 8.32 and 10.85[1]. The introduction of a highly electronegative fluorine atom is expected to decrease these pKa values due to the inductive electron-withdrawing effect. The magnitude of this decrease is dependent on the position of the fluorine atom relative to the nitrogen atoms. Fluorination at a β-position (two bonds away) to a nitrogen atom has a more pronounced pKa-lowering effect than fluorination at a γ-position (three bonds away)[2][3].

Based on data from similar fluorinated cyclic amines, where a pKa drop of 1.1 to 3.3 units is observed upon fluorination[2], we can predict the following pKa ranges for mono-fluorinated 1,4-diazepane isomers:

| Compound | Predicted pKa1 Range | Predicted pKa2 Range | Rationale |

| 1,4-Diazepane (unsubstituted) | 8.32 | 10.85 | Experimental value for homopiperazine[1]. |

| 2-Fluoro-1,4-diazepane | 5.0 - 7.2 | 7.5 - 9.8 | Fluorine is β to both N1 and N4, leading to a significant decrease in both pKa values. |

| 5-Fluoro-1,4-diazepane | 6.0 - 7.5 | 9.0 - 10.0 | Fluorine is γ to N1 and β to N4, resulting in a moderate decrease in pKa1 and a more significant decrease in pKa2. |

| 6-Fluoro-1,4-diazepane | 6.5 - 8.0 | 9.5 - 10.5 | Fluorine is γ to both N1 and N4, leading to a moderate decrease in both pKa values. |

Note: These are predicted values and should be confirmed by experimental determination.

The Inductive Effect of Fluorine on Diazepane Basicity

The primary mechanism by which fluorine substitution lowers the pKa of a diazepane is the negative inductive effect (-I effect). The highly electronegative fluorine atom withdraws electron density from the surrounding carbon framework. This electron withdrawal is transmitted through the sigma bonds of the molecule, reducing the electron density on the nitrogen atoms. A lower electron density on the nitrogen atoms makes them less available to accept a proton, thus decreasing the basicity and lowering the pKa of the conjugate acid.

Caption: Inductive effect of fluorine on diazepane basicity.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and widely used method for determining the pKa of amines[4][5]. The following is a detailed protocol for the determination of diazepane pKa values.

3.1. Materials and Equipment

-

Potentiometer with a pH electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Beaker (50 mL or 100 mL)

-

Volumetric flasks

-

Pipettes

-

Analytical balance

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Potassium chloride (KCl)

-

Deionized water

-

Nitrogen gas supply

-

Diazepane sample (fluorinated or non-fluorinated)

3.2. Procedure

-

Preparation of the Sample Solution:

-

Accurately weigh approximately 10-20 mg of the diazepane sample and dissolve it in a known volume of deionized water to prepare a solution of approximately 1-10 mM.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

-

-

Calibration of the pH Electrode:

-

Calibrate the pH electrode using standard buffer solutions of pH 4.0, 7.0, and 10.0.

-

-

Titration:

-

Place a known volume (e.g., 20 mL) of the sample solution in a beaker with a magnetic stir bar.

-

If the sample is a free base, titrate with the standardized 0.1 M HCl solution. If the sample is a salt (e.g., hydrochloride salt), titrate with the standardized 0.1 M NaOH solution.

-

Immerse the calibrated pH electrode and the tip of the burette into the solution.

-

Begin stirring the solution at a constant rate.

-

Record the initial pH of the solution.

-

Add the titrant in small increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH change between additions becomes small, indicating that all equivalence points have been passed.

-

Throughout the titration, it is advisable to purge the solution with nitrogen gas to prevent the dissolution of atmospheric carbon dioxide, which can affect the pH[5][6].

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to obtain a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the inflection points of the titration curve, which are more clearly visualized by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve against the volume of titrant.

-

For a diprotic base like diazepane, two equivalence points and two half-equivalence points will be observed. The pH at the first half-equivalence point corresponds to pKa2, and the pH at the second half-equivalence point corresponds to pKa1.

-

Caption: Workflow for pKa determination by potentiometric titration.

Positional Isomers of Mono-fluorinated Diazepane

The impact of mono-fluorination on the pKa of 1,4-diazepane will vary depending on the position of the fluorine atom on the carbon skeleton. The possible positional isomers are illustrated below.

Caption: Positional isomers of mono-fluorinated 1,4-diazepane.

Conclusion

Mono-fluorination of the diazepane ring system is a promising strategy for modulating the basicity of this important scaffold. The electron-withdrawing nature of fluorine is predicted to lower the pKa values of 1,4-diazepane, with the magnitude of the effect being dependent on the position of the fluorine substituent. This technical guide provides a framework for understanding and predicting these effects, along with a detailed experimental protocol for their verification. The provided data and methodologies are intended to support researchers and drug development professionals in the rational design of novel diazepane-based compounds with optimized physicochemical and pharmacological properties.

References

- 1. chemheterocycles.com [chemheterocycles.com]

- 2. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 4. mdpi.com [mdpi.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. creative-bioarray.com [creative-bioarray.com]

Theoretical Properties of 6-Fluoro-1,4-diazepane: A Technical Guide for Drug Development Professionals

Introduction

The introduction of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. This strategic modification can profoundly influence a molecule's physicochemical and pharmacological properties, often leading to enhanced metabolic stability, improved binding affinity, and modulated lipophilicity. This guide focuses on the theoretical properties of 6-Fluoro-1,4-diazepane, a fluorinated derivative of the 1,4-diazepane scaffold. The 1,4-diazepine core is a privileged structure found in a variety of biologically active compounds, exhibiting activities such as antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[1] This document provides a comprehensive overview of the predicted physicochemical properties, potential synthetic and analytical methodologies, and hypothetical biological activities of 6-Fluoro-1,4-diazepane, designed to inform researchers, scientists, and drug development professionals.

Physicochemical Properties: A Comparative Analysis

| Property | 1,4-Diazepane (Non-Fluorinated) | 6-Fluoro-1,4-diazepane (Predicted) | N-Boc-6,6-difluoro-1,4-diazepane (Fluorinated Analog) |

| Molecular Formula | C₅H₁₂N₂ | C₅H₁₁FN₂ | C₁₀H₁₈F₂N₂O₂ |

| Molecular Weight | 100.16 g/mol | ~118.15 g/mol | 236.26 g/mol |

| Appearance | Not specified | Predicted to be a solid or oil | Solid |

| Boiling Point | 95-110 °C at 0.5 mmHg (for N-Boc derivative) | Not available | Not available |

| Density | 1.016 g/mL at 20 °C (for N-Boc derivative) | Not available | Not available |

| pKa (predicted) | ~9-10 (for secondary amines) | Expected to be slightly lower than the non-fluorinated analog due to the electron-withdrawing nature of fluorine. | Not available |

| LogP (predicted) | ~ -1.0 | Expected to be slightly higher than the non-fluorinated analog. | Not available |

Quantum Chemical Calculations and Spectroscopic Predictions

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the structural and electronic properties of molecules.[3] For 6-Fluoro-1,4-diazepane, DFT calculations could provide insights into its conformational preferences, electrostatic potential, and frontier molecular orbitals, which are crucial for understanding its reactivity and potential interactions with biological targets.

Predicted Spectroscopic Features:

While experimental spectra are not available, the following features can be predicted for the characterization of 6-Fluoro-1,4-diazepane:

-

¹H NMR: The proton spectrum is expected to show complex splitting patterns for the protons on the carbons adjacent to the C-F bond (C5 and C7) due to geminal and vicinal coupling with the fluorine atom.

-

¹³C NMR: The carbon atom bearing the fluorine (C6) would appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). The adjacent carbons (C5 and C7) would also exhibit splitting due to two-bond coupling (²JCF).

-

¹⁹F NMR: A single resonance is expected, which would be split by the adjacent protons.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of HF, a characteristic of many fluorinated compounds.

Experimental Protocols

The following section outlines generalized experimental protocols for the synthesis and characterization of 6-Fluoro-1,4-diazepane, adapted from methodologies for related diazepane derivatives.[4]

Synthesis of 6-Fluoro-1,4-diazepane

A potential synthetic route to 6-Fluoro-1,4-diazepane could involve the fluorination of a suitable precursor, such as a protected 6-hydroxy-1,4-diazepane, using a fluorinating agent like diethylaminosulfur trifluoride (DAST). The synthesis would likely proceed in multiple steps, including protection of the amine groups, fluorination, and deprotection.

General Workflow for Synthesis:

Caption: A potential synthetic workflow for 6-Fluoro-1,4-diazepane.

Purification and Characterization

The synthesized compound would require purification, likely via column chromatography. Characterization would involve a suite of analytical techniques:

Characterization Workflow:

Caption: Workflow for the purification and characterization of the target compound.

Predicted Biological Activity and Signaling Pathways

Derivatives of 1,4-diazepane have been reported to interact with a variety of biological targets, including central nervous system (CNS) receptors.[1][5] Given this precedent, 6-Fluoro-1,4-diazepane could be hypothesized to exhibit activity at similar targets. The introduction of fluorine can modulate receptor binding affinity and selectivity.

Potential Biological Targets:

-

GABA-A Receptors: Benzodiazepines, a well-known class of 1,4-diazepine-containing drugs, act as positive allosteric modulators of GABA-A receptors, leading to sedative and anxiolytic effects.

-

Dopamine and Serotonin Receptors: Some diazepine derivatives exhibit antipsychotic properties through their interaction with dopamine (e.g., D2) and serotonin (e.g., 5-HT2A) receptors.[5]

-

Sigma Receptors: Novel diazepane-based ligands have been developed as sigma receptor modulators, which are implicated in various neurological disorders.[4][6]

Hypothetical Signaling Pathway Interaction:

The diagram below illustrates a hypothetical interaction of 6-Fluoro-1,4-diazepane with a G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor, a common mechanism for diazepine-like compounds.

Caption: Hypothetical GPCR signaling pathway modulated by 6-Fluoro-1,4-diazepane.

Conclusion

While direct experimental data on 6-Fluoro-1,4-diazepane is limited, this guide provides a theoretical framework for its properties and potential applications based on established knowledge of related fluorinated and non-fluorinated diazepanes. The introduction of a fluorine atom is predicted to modulate its physicochemical properties, which in turn could influence its pharmacokinetic and pharmacodynamic profile. The outlined synthetic and analytical strategies provide a starting point for the practical investigation of this compound. Further research, including synthesis, in vitro, and in vivo studies, is necessary to fully elucidate the therapeutic potential of 6-Fluoro-1,4-diazepane.

References

- 1. benthamscience.com [benthamscience.com]

- 2. benchchem.com [benchchem.com]

- 3. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 2-fluoro-8-methyl-11-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5H-dibenzo[b,e][1,4]diazepine with clozapine-like mixed activities at muscarinic acetylcholine, dopamine, and serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Physicochemical Properties: A Technical Guide to the Solubility and Lipophilicity of Fluoro-Substituted 1,4-Diazepanes

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties—aqueous solubility and lipophilicity—of fluoro-substituted 1,4-diazepane scaffolds. Due to a lack of available experimental data for the specific compound 6-Fluoro-1,4-diazepane, this document will focus on a representative analogue, 1,4-Bis(4-fluoro-2-nitrophenyl)-1,4-diazepane , to illustrate these critical drug-like properties. This guide will present available data, detail standardized experimental protocols for determining these parameters, and visualize the interplay of these characteristics in the context of drug discovery.

Core Physicochemical Data of 1,4-Bis(4-fluoro-2-nitrophenyl)-1,4-diazepane

The aqueous solubility and lipophilicity of a compound are pivotal in determining its pharmacokinetic and pharmacodynamic profile. While experimental data for many novel compounds are not always readily available, computational models provide valuable initial assessments.

Table 1: Physicochemical Properties of 1,4-Bis(4-fluoro-2-nitrophenyl)-1,4-diazepane

| Parameter | Value | Data Type | Source |

| Molecular Formula | C₁₇H₁₆F₂N₄O₄ | --- | PubChem |

| Molecular Weight | 378.33 g/mol | Computed | PubChem |

| Aqueous Solubility | Data not available | Experimental | --- |

| Lipophilicity (XLogP3-AA) | 3.9 | Computed | PubChem[1] |

Note: XLogP3-AA is a computationally predicted octanol-water partition coefficient (logP), a common measure of lipophilicity.

Experimental Protocols for Solubility and Lipophilicity Determination

To ascertain the definitive solubility and lipophilicity of novel compounds like 6-Fluoro-1,4-diazepane or its analogues, standardized experimental procedures are essential.

Aqueous Solubility Determination: Shake-Flask Method

The shake-flask method is a conventional and reliable technique for determining the thermodynamic solubility of a compound in an aqueous medium.

Protocol:

-

Preparation of Saturated Solution: An excess amount of the test compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the solid phase from the saturated aqueous solution. Care must be taken to avoid precipitation due to temperature changes.

-

Quantification: The concentration of the compound in the clear, saturated aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Data Reporting: The solubility is typically reported in units of mg/mL or µg/mL.

Lipophilicity Determination: Shake-Flask Method for LogP

The octanol-water partition coefficient (LogP) is the standard measure of a compound's lipophilicity. The shake-flask method is considered the "gold standard" for its experimental determination.[2][3]

Protocol:

-

Solvent Preparation: Equal volumes of n-octanol and purified water (or a pH 7.4 buffer for LogD determination) are mixed and shaken for 24 hours to ensure mutual saturation. The two phases are then separated.

-

Compound Partitioning: A known, small amount of the test compound is dissolved in one of the pre-saturated phases (typically the one in which it is more soluble).

-

Equilibration: The solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel or vial. The mixture is shaken vigorously for a set period and then allowed to stand for the phases to separate completely.

-

Phase Sampling: A sample is carefully taken from both the n-octanol and the aqueous layers.

-

Quantification: The concentration of the compound in each phase is accurately measured using an appropriate analytical method like HPLC or UV-Vis spectroscopy.[4]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Interplay of Solubility, Lipophilicity, and Drug-Likeness

Solubility and lipophilicity are not independent properties; they exist in a delicate balance that is crucial for a molecule's "drug-likeness." A compound must possess sufficient aqueous solubility to be formulated and absorbed, yet also have adequate lipophilicity to permeate biological membranes and reach its target.

This diagram illustrates that both aqueous solubility (blue arrows) and lipophilicity (red arrows) are critical inputs for key ADME (Absorption, Distribution, Metabolism, Excretion) processes. An optimal balance between these properties is required to achieve favorable drug-likeness (green arrows), ensuring a compound can be absorbed, reach its target in effective concentrations, and eventually be cleared from the body. The computed XLogP3-AA of 3.9 for 1,4-Bis(4-fluoro-2-nitrophenyl)-1,4-diazepane suggests a high degree of lipophilicity, which would likely necessitate strategies to ensure adequate aqueous solubility for potential therapeutic applications.

References

- 1. 1,4-Bis(4-fluoro-2-nitrophenyl)-1,4-diazepane | C17H16F2N4O4 | CID 30869037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. LogP / LogD shake-flask method [protocols.io]

- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of 6,6-Difluoro-1,4-diazepane: A Technical Guide

Disclaimer: Initial searches for "6-Fluoro-1,4-diazepane" did not yield specific results. This guide instead focuses on the closely related and synthetically documented compound, 6,6-Difluoro-1,4-diazepane , for which technical information is available. This compound serves as a valuable case study for the synthesis and application of fluorinated diazepane scaffolds in drug discovery.

This technical guide provides an in-depth overview of the synthesis and potential applications of 6,6-difluoro-1,4-diazepane, a fluorinated seven-membered heterocyclic compound. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

1,4-Diazepines are a class of seven-membered heterocyclic compounds containing two nitrogen atoms that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1][2] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. The gem-difluoro moiety in 6,6-difluoro-1,4-diazepane can act as a bioisostere for a carbonyl or hydroxyl group, potentially forming favorable interactions with biological targets.[3]

This guide details the synthetic pathway for 6,6-difluoro-1,4-diazepane hydrobromide salt and explores its application in fragment-based drug discovery (FBDD), particularly as an inhibitor of Beta-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.[3]

Synthesis of 6,6-Difluoro-1,4-diazepane HBr Salt

The synthesis of 6,6-difluoro-1,4-diazepane HBr salt is a multi-step process that begins with a protected 1,4-diazepan-6-one precursor. The key steps involve gem-difluorination, deprotection of the nitrogen atoms, and subsequent formation of the hydrobromide salt.[4]

Experimental Workflow

The overall synthetic workflow is depicted in the following diagram:

Experimental Protocols

Step 1: Gem-difluorination of N,N'-di-Boc-1,4-diazepan-6-one [4]

-

To a solution of N,N'-di-Boc-1,4-diazepan-6-one in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add diethylaminosulfur trifluoride (DAST) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Carefully quench the reaction by pouring it into a cold saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N,N'-di-Boc-6,6-difluoro-1,4-diazepane.

Step 2: Deprotection and HBr Salt Formation [4]

-

Dissolve the crude N,N'-di-Boc-6,6-difluoro-1,4-diazepane in a minimal amount of isopropanol (IPA).

-

Add an excess of a solution of HBr in acetic acid and stir the mixture at room temperature.

-

Monitor the completion of the deprotection by LC-MS.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Redissolve the residue in isopropanol and add a solution of HBr in isopropanol until the pH is acidic.

-

Collect the resulting precipitate by filtration, wash with cold isopropanol followed by methyl tert-butyl ether (MTBE), and dry under vacuum to afford 6,6-Difluoro-1,4-diazepane HBr salt as a solid.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 6,6-Difluoro-1,4-diazepane HBr salt at two different scales.

| Parameter | Lab Scale | Pilot Scale |

| Starting Material | ||

| N,N'-di-Boc-1,4-diazepan-6-one | ~5 g | ~500 g |

| Gem-Difluorination | ||

| DAST | 1.5 eq | 1.5 eq |

| Solvent (DCM) | 50 mL | 5 L |

| Reaction Temperature | 0 °C to rt | 0 °C to rt |

| Reaction Time | 2 - 4 h | 4 - 6 h |

| Deprotection & Salt Formation | ||

| HBr in Acetic Acid | Excess | Excess |

| Solvent (Isopropanol) | 50 mL | 4.5 L |

| Final Product | ||

| Yield (HBr Salt) | 85% (from protected) | 80% (from protected) |

| Final Purity (by HPLC) | >99% | >99% |

Note: These are generalized protocols and should be optimized for specific laboratory conditions and scales.[4]

Application in Drug Discovery: BACE1 Inhibition

6,6-Difluoro-1,4-diazepane HBr salt has been identified as a valuable fragment for fragment-based drug discovery (FBDD) campaigns.[3] Its low molecular weight, three-dimensional structure, and the presence of the gem-difluoro moiety make it an attractive candidate for screening against various biological targets.[3]

One notable application is in the inhibition of Beta-secretase 1 (BACE1), an aspartyl protease that plays a critical role in the production of amyloid-β (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.[3]

BACE1 Signaling Pathway and Point of Inhibition

The following diagram illustrates the role of BACE1 in the amyloidogenic pathway and the point of inhibition by compounds derived from the 6,6-difluoro-1,4-diazepane scaffold.

By inhibiting BACE1, compounds developed from the 6,6-difluoro-1,4-diazepane fragment can potentially reduce the production of Aβ peptides and the subsequent formation of amyloid plaques, a key pathological hallmark of Alzheimer's disease.[3]

Conclusion

While the specific compound 6-fluoro-1,4-diazepane remains elusive in the current literature, the synthesis and application of the closely related 6,6-difluoro-1,4-diazepane provide a valuable framework for the exploration of fluorinated diazepane scaffolds. The detailed synthetic protocols and the demonstrated utility in fragment-based drug discovery highlight the potential of this class of compounds for developing novel therapeutics. Further research into mono-fluorinated and other substituted 1,4-diazepanes could uncover new chemical entities with significant biological activities.

References

The Therapeutic Potential of Fluorinated 1,4-Diazepanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. When applied to the 1,4-diazepane scaffold, a privileged structure in central nervous system (CNS) drug discovery, fluorination has unlocked new avenues for therapeutic intervention. This technical guide provides an in-depth overview of the burgeoning field of fluorinated 1,4-diazepanes, focusing on their potential applications in oncology, neuroscience, and coagulation disorders.

Anticancer Applications

Recent research has highlighted the potential of fluorinated 1,4-diazepane derivatives as potent anticancer agents. These compounds have demonstrated significant growth-inhibitory and cytotoxic activities against a range of cancer cell lines.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative fluorinated 1,4-diazepane-substituted compounds.

| Compound ID | Cancer Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

| Compound A | Leukemia | 1.2 | 2.5 | 6.2 |

| Non-Small Cell Lung | 1.5 | 3.1 | >10 | |

| Colon | 1.1 | 2.3 | 5.9 | |

| CNS | 1.8 | 3.9 | 8.1 | |

| Melanoma | 0.9 | 2.1 | 7.4 | |

| Ovarian | 1.4 | 2.9 | 6.8 | |

| Renal | 1.6 | 3.4 | 7.5 | |

| Prostate | 1.3 | 2.8 | 6.5 | |

| Breast | 1.7 | 3.6 | 7.9 | |

| Compound B | Leukemia | 1.0 | 2.2 | 5.8 |

| Non-Small Cell Lung | 1.3 | 2.8 | >10 | |

| Colon | 0.95 | 2.0 | 5.5 | |

| CNS | 1.6 | 3.5 | 7.8 | |

| Melanoma | 0.8 | 1.9 | 7.0 | |

| Ovarian | 1.2 | 2.6 | 6.3 | |

| Renal | 1.4 | 3.0 | 7.1 | |

| Prostate | 1.1 | 2.4 | 6.0 | |

| Breast | 1.5 | 3.2 | 7.3 |

GI50: Concentration causing 50% growth inhibition. TGI: Concentration causing total growth inhibition. LC50: Concentration causing 50% cell killing.

Mechanism of Action: Induction of Apoptosis

Many fluorinated 1,4-diazepanes exert their anticancer effects by inducing programmed cell death, or apoptosis. This is a crucial mechanism for eliminating malignant cells. The process can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Complete culture medium

-

Fluorinated 1,4-diazepane compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the fluorinated 1,4-diazepane compounds and a vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100-200 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50, TGI, and LC50 values.

Central Nervous System Applications

Fluorinated 1,4-diazepanes are being investigated for their potential in treating various CNS disorders due to their ability to modulate key neuronal receptors, such as the sigma receptors.

Quantitative Data for Sigma Receptor Binding

The following table presents the binding affinities of novel fluorinated 1,4-diazepane derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors.

| Compound ID | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |

| Compound C | 15.2 | 250.6 |

| Compound D | 8.7 | 180.3 |

| Compound E | 22.5 | 310.1 |

Ki: Inhibitory constant, a measure of binding affinity.

Sigma Receptor Signaling

Sigma receptors are intracellular chaperone proteins located at the mitochondria-associated endoplasmic reticulum membrane. Their activation can modulate calcium signaling, oxidative stress, and neuronal survival.

Experimental Protocol: Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor.

Materials:

-

Cell membranes expressing the target sigma receptor

-

Radiolabeled ligand (e.g., [³H]-pentazocine for σ1)

-

Fluorinated 1,4-diazepane compounds

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Prepare a series of dilutions of the unlabeled fluorinated 1,4-diazepane compound.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and the diluted test compound or vehicle.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Analyze the data to determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value.

Anticoagulant Applications

Certain fluorinated 1,4-diazepanes have been identified as potent and selective inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade.

Quantitative Data for Factor Xa Inhibition

The following table shows the in vitro inhibitory activity of a lead fluorinated 1,4-diazepane against Factor Xa.

| Compound ID | Target | IC50 (nM) |

| Compound F | Factor Xa | 8.5 |

IC50: The half maximal inhibitory concentration.

Coagulation Cascade and Factor Xa Inhibition

Factor Xa plays a central role in the coagulation cascade, where the intrinsic and extrinsic pathways converge. By inhibiting Factor Xa, fluorinated 1,4-diazepanes can effectively block the downstream generation of thrombin and subsequent fibrin clot formation.

Experimental Protocol: Factor Xa Inhibition Assay

This is a chromogenic assay used to determine the inhibitory activity of a compound against Factor Xa.

Materials:

-

Purified human Factor Xa

-

Chromogenic substrate for Factor Xa

-

Assay buffer (e.g., Tris-HCl)

-

Fluorinated 1,4-diazepane compounds

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Add assay buffer, the fluorinated 1,4-diazepane compound at various concentrations, and a fixed concentration of Factor Xa to the wells of a microplate.

-

Incubate the mixture for a defined period to allow for inhibitor binding.

-

Initiate the reaction by adding the chromogenic substrate.

-

Monitor the change in absorbance over time at a specific wavelength (e.g., 405 nm) using a microplate reader in kinetic mode.

-

The rate of substrate cleavage is proportional to the residual Factor Xa activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

The incorporation of fluorine into the 1,4-diazepane scaffold has yielded a promising new class of therapeutic agents with diverse potential applications. The examples provided in this guide for anticancer, CNS, and anticoagulant therapies underscore the versatility of this chemical modification. Further research, including comprehensive structure-activity relationship (SAR) studies and in vivo efficacy and safety evaluations, is warranted to fully elucidate the therapeutic potential of fluorinated 1,4-diazepanes and advance these promising compounds towards clinical development.

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Fluoro-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a representative synthesis protocol for 6-fluoro-1,4-diazepane. The experimental details are based on established procedures for the synthesis of the closely related analog, 6,6-difluoro-1,4-diazepane, and should be adapted and optimized for specific laboratory conditions.[1] All operations should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Fluorinating agents are hazardous and require special handling precautions.[1]

Introduction

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[2] The strategic introduction of fluorine atoms into drug candidates can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[3] 6-Fluoro-1,4-diazepane serves as a valuable fluorinated building block for the synthesis of novel pharmaceutical agents. This document outlines a plausible multi-step synthetic route for its preparation.

The proposed synthesis involves the protection of a suitable 1,4-diazepane precursor, followed by fluorination of a ketone intermediate, and subsequent deprotection to yield the target compound.

Overall Synthetic Scheme

A representative synthetic workflow for preparing 6-fluoro-1,4-diazepane is illustrated below. The process begins with a protected 1,4-diazepan-6-one, which undergoes deoxyfluorination, followed by the removal of the protecting groups to yield the final product.

Caption: Synthetic workflow for 6-Fluoro-1,4-diazepane.

Experimental Protocols

Step 1: Synthesis of N,N'-di-Boc-1,4-diazepan-6-one

This initial step involves the protection of the secondary amines of 1,4-diazepan-6-one to prevent side reactions in the subsequent fluorination step. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose.

Materials:

-

1,4-diazepan-6-one

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 1,4-diazepan-6-one (1.0 eq) in dichloromethane.

-

Add triethylamine (2.2 eq) or an excess of sodium bicarbonate.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (2.2 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N,N'-di-Boc-1,4-diazepan-6-one.

Step 2: Synthesis of N,N'-di-Boc-6-fluoro-1,4-diazepane

This key step introduces the fluorine atom via deoxyfluorination of the ketone. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation.

Safety Precaution: Fluorinating agents like DAST are toxic, corrosive, and can decompose exothermically. This procedure must be performed in a well-ventilated fume hood, and appropriate PPE (gloves, safety glasses, lab coat) is mandatory.[1]

Materials:

-

N,N'-di-Boc-1,4-diazepan-6-one

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N,N'-di-Boc-1,4-diazepan-6-one (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add DAST (1.1-1.5 eq) dropwise to the stirred solution. Careful control of the addition rate and temperature is essential.[1]

-

Allow the reaction mixture to warm slowly to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

The crude product, N,N'-di-Boc-6-fluoro-1,4-diazepane, can be purified by column chromatography.

Step 3: Synthesis of 6-Fluoro-1,4-diazepane (Deprotection)

The final step involves the removal of the Boc protecting groups under acidic conditions to yield the target compound, typically as a salt.

Materials:

-

N,N'-di-Boc-6-fluoro-1,4-diazepane

-

4M Hydrochloric acid (HCl) in 1,4-dioxane or Trifluoroacetic acid (TFA)

-

Isopropanol (IPA) or Methanol

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

Dissolve the crude N,N'-di-Boc-6-fluoro-1,4-diazepane in a minimal amount of a suitable solvent like isopropanol.[1]